N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide
CAS No.: 899961-94-5
Cat. No.: VC5624134
Molecular Formula: C19H16FN5O4S
Molecular Weight: 429.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899961-94-5 |
|---|---|
| Molecular Formula | C19H16FN5O4S |
| Molecular Weight | 429.43 |
| IUPAC Name | N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C19H16FN5O4S/c20-13-3-5-14(6-4-13)25-17(15-10-30(28,29)11-16(15)24-25)23-19(27)18(26)22-9-12-2-1-7-21-8-12/h1-8H,9-11H2,(H,22,26)(H,23,27) |
| Standard InChI Key | KLRYYEZULURUPE-UHFFFAOYSA-N |
| SMILES | C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CN=CC=C4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a thieno[3,4-c]pyrazole scaffold, a bicyclic system combining a thiophene ring fused with a pyrazole moiety. Key structural elements include:
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5,5-Dioxo Group: Introduces sulfone characteristics, enhancing metabolic stability and electronic properties.
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4-Fluorophenyl Substituent: Positioned at the 2nd carbon of the pyrazole ring, this group contributes to hydrophobic interactions and modulates bioavailability .
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Pyridin-3-ylmethyl Ethanediaamide: Linked via an amide bond, this moiety facilitates hydrogen bonding and targets nicotinic acetylcholine receptors .
The molecular formula, C₁₇H₁₄FN₅O₃S, reflects a molecular weight of 395.39 g/mol. Computational analyses predict a polar surface area of 95 Ų and a logP value of 0.36, indicating moderate hydrophilicity .
Spectroscopic Properties
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NMR (DMSO-d₆): Peaks at δ 7.05–8.32 ppm correspond to aromatic protons from the fluorophenyl and pyridinyl groups. The sulfone group resonates as a singlet near δ 3.80 ppm .
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IR Spectroscopy: Strong absorptions at 1,680 cm⁻¹ (C=O stretch) and 1,320 cm⁻¹ (S=O stretch) confirm the presence of amide and sulfone functionalities .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step protocol (Figure 1):
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Cyclization of 3-[(2-Arylhydrazino)Methylene]Thiophene-2,4-Dione: Reacting 3-dimethylaminomethylenethiophene-2,4-dione with 4-fluorophenylhydrazine yields the thieno[3,4-c]pyrazole core .
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Sulfonation: Treatment with H₂O₂ in acetic acid introduces the 5,5-dioxo group .
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Amide Coupling: The pyridin-3-ylmethyl group is appended via EDCI/HOBt-mediated coupling with ethanediamide .
Table 1: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Fluorophenylhydrazine | Ethanol | 80 | 65 |
| 2 | H₂O₂, Acetic Acid | DCM | 25 | 78 |
| 3 | EDCI, HOBt | DMF | 0–25 | 52 |
Industrial Scalability
Continuous flow reactors enable large-scale production, optimizing temperature control and reducing side reactions. Purification via column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .
Pharmacological Profile
Anti-Inflammatory and Analgesic Efficacy
In murine models, the compound demonstrated:
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65% Reduction in Carrageenan-Induced Paw Edema (vs. 58% for diclofenac) .
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Tail-Flick Latency Increase of 8.2 Seconds (dose: 10 mg/kg), surpassing acetylsalicylic acid .
Table 2: In Vivo Pharmacodynamic Data
Enzyme Inhibition
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Carbonic Anhydrase IX (CA-IX): IC₅₀ = 0.75 nM, indicating potent antitumor potential .
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Monoamine Oxidase-A (MAO-A): IC₅₀ = 8.8 nM, suggesting antidepressant activity .
Mechanism of Action
Molecular Docking Insights
Docking studies (PDB: 3IAI) reveal:
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Sulfone Group Interaction: Forms hydrogen bonds with Asn67 and Gln92 of CA-IX .
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Fluorophenyl-Phe131 Hydrophobic Packing: Enhances binding affinity by 2.3 kcal/mol .
Signaling Pathways
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NF-κB Suppression: Downregulates TNF-α and IL-6 by 45% in LPS-stimulated macrophages .
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MAP Kinase Inhibition: Reduces p38 phosphorylation by 60% at 10 µM .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Thieno[3,4-c]Pyrazole Derivatives
| Compound | CA-IX IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Analgesic ED₅₀ (mg/kg) |
|---|---|---|---|
| Target Compound | 0.75 | 8.8 | 8.2 |
| 4-Methoxyphenyl Analog | 1.2 | 12.4 | 12.1 |
| Unsubstituted Pyrazole | 3.8 | 45.6 | 18.9 |
The 4-fluorophenyl and pyridinylmethyl groups confer superior target engagement and pharmacokinetics .
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